![molecular formula C15H17FN4O B15115824 N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15115824.png)
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is a synthetic compound that features a quinazoline ring fused with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom in the quinazoline ring and the pyrrolidine moiety contributes to its unique chemical properties and biological activities.
準備方法
The synthesis of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazoline ring, followed by the introduction of the fluorine atom. The pyrrolidine ring is then constructed and attached to the quinazoline moiety. The final step involves the methylation of the acetamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The quinazoline ring may interact with enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and stability. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, affecting its biological activity.
類似化合物との比較
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline ring but may differ in their substituents and biological activities.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and are known for their diverse biological activities.
Fluorinated compounds: The presence of fluorine in these compounds can enhance their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the quinazoline and pyrrolidine rings, along with the fluorine atom, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C15H17FN4O |
|---|---|
分子量 |
288.32 g/mol |
IUPAC名 |
N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C15H17FN4O/c1-10(21)19(2)12-5-6-20(8-12)15-13-4-3-11(16)7-14(13)17-9-18-15/h3-4,7,9,12H,5-6,8H2,1-2H3 |
InChIキー |
ABATVPGYXXRXDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)
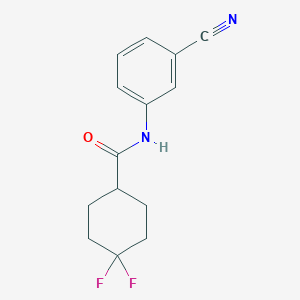
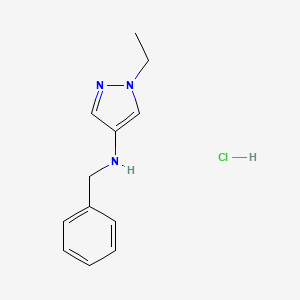
![N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15115780.png)
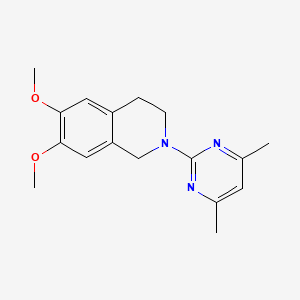
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)
![[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)
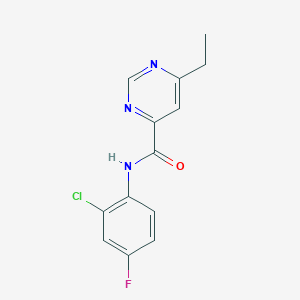
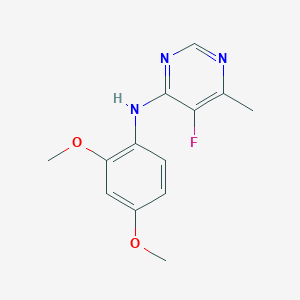

![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)

